![molecular formula C23H20N2OS B4073951 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-N-2-naphthylpropanamide](/img/structure/B4073951.png)
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-N-2-naphthylpropanamide
Übersicht
Beschreibung
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-N-2-naphthylpropanamide, commonly known as MPTP, is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain. It was first synthesized in 1976 as a byproduct during the production of a synthetic opioid, and later discovered to cause Parkinson's-like symptoms in drug users. Despite its harmful effects, MPTP has been extensively studied for its ability to induce Parkinson's disease in animal models, leading to important insights into the disease's pathogenesis and potential treatments.
Wirkmechanismus
MPTP is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animal models is characterized by a loss of dopaminergic neurons in the substantia nigra, resulting in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress, inflammation, and mitochondrial dysfunction in the brain, leading to further neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPTP as a tool to study Parkinson's disease in animal models include its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of the disease in humans. However, MPTP also has limitations, including its toxic effects on other brain regions and the potential for non-specific effects on other neurotransmitter systems.
Zukünftige Richtungen
Future research directions for MPTP include the development of new animal models that more closely mimic the pathogenesis of Parkinson's disease in humans, as well as the identification of new therapeutic targets and treatments for the disease. Additionally, MPTP may have potential applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used as a tool to study Parkinson's disease in animal models, due to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This has led to important insights into the disease's pathogenesis, including the role of oxidative stress, mitochondrial dysfunction, and inflammation in its development. MPTP has also been used to test potential treatments for Parkinson's disease, including neuroprotective agents and gene therapy.
Eigenschaften
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-N-naphthalen-2-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-3-21(26)25(20-14-13-17-9-7-8-12-19(17)15-20)23-24-22(16(2)27-23)18-10-5-4-6-11-18/h4-15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYECARSPPRJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC2=CC=CC=C2C=C1)C3=NC(=C(S3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.